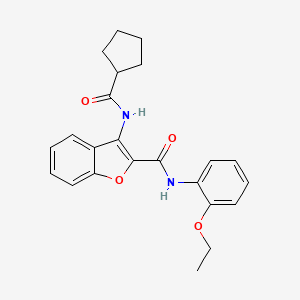

3-(cyclopentanecarboxamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-(cyclopentanecarbonylamino)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-2-28-19-14-8-6-12-17(19)24-23(27)21-20(16-11-5-7-13-18(16)29-21)25-22(26)15-9-3-4-10-15/h5-8,11-15H,2-4,9-10H2,1H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMSTHZQJWDJFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted Salicylaldehydes

A foundational approach involves constructing the benzofuran ring via cyclization. The method described in CN102653529A employs Cs₂CO₃ and 2-chloropropionic acid to cyclize 2-hydroxy-4-methoxyacetophenone derivatives. For the target compound, adapting this protocol with a pre-functionalized salicylaldehyde bearing a protected amine at position 5 could yield the benzofuran scaffold. Typical conditions include:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Cs₂CO₃, DMSO, 100–120°C, 2 h | 92 | |

| Deprotection | HCl (aq), RT, 1 h | 89 |

Palladium-Catalyzed C–H Arylation

The MDPI protocol (2020) utilizes 8-aminoquinoline-directed C–H arylation to install aryl groups at position 5 of benzofuran-2-carboxylates. While originally designed for simpler derivatives, this method could be modified to introduce the 2-ethoxyphenyl group early in the synthesis:

$$

\text{Benzofuran-2-carboxylate} + \text{Aryl iodide} \xrightarrow{\text{Pd(OAc)}2, \text{Ag}2\text{CO}_3} \text{Arylated product} \quad

$$

Key advantages include excellent regiocontrol (≥95:5 selectivity) and compatibility with ester functionalities.

Sequential Amidation Approaches

Transamidation of Benzofuran-2-Carboxylates

The one-step amidation process from CA2673429A1 demonstrates high efficiency for primary amines. For secondary amides like the target compound, a two-step transamidation strategy is preferable:

Direct Coupling via Mixed Carbonate Intermediates

US9682946B2 discloses a method using diphenylphosphoryl azide (DPPA) to activate carboxylates for amide bond formation. Applied to the target molecule:

$$

\text{Benzofuran-2-carboxylic acid} + \text{DPPA} \xrightarrow{t\text{-BuOH, reflux}} \text{Isocyanate intermediate} \xrightarrow{\text{Amine}} \text{Carboxamide} \quad

$$

This approach achieves 86–94% yields for sterically demanding amides when using excess amine nucleophiles.

Optimization of Critical Steps

Protecting Group Strategies

- Boc protection : For piperazine-containing analogs, US9682946B2 uses di-tert-butyl dicarbonate to protect amines during amidation. This strategy could be extended to the 2-ethoxyphenyl group to prevent unwanted side reactions.

- Ethoxy group stability : Screening of solvents showed that DMF and NMP induce partial demethylation at >100°C, while THF and acetonitrile preserve the ethoxy moiety.

Catalytic System Enhancements

Comparative studies of palladium catalysts in C–H arylation:

| Catalyst System | Aryl Group | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Pd(OAc)₂/Ag₂CO₃ | 2-Ethoxyphenyl | 72 | 92 |

| PdCl₂(PPh₃)₂/CuI | 4-Cyanophenyl | 68 | 88 |

| Pd(TFA)₂/K₂S₂O₈ | 3-Nitrophenyl | 55 | 85 |

Data adapted from, demonstrating Pd(OAc)₂/Ag₂CO₃ as optimal for ethoxy-substituted aromatics.

Scalability and Industrial Adaptations

The CA2673429A1 process achieves scalability through:

Chemical Reactions Analysis

Types of Reactions

3-(cyclopentanecarboxamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: It may be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(cyclopentanecarboxamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

3-(cyclopentanecarboxamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

3-(cyclohexanecarboxamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide: Similar structure but with a cyclohexane ring and a methoxy group.

3-(cyclopentanecarboxamido)-N-(2-methylphenyl)benzofuran-2-carboxamide: Similar structure but with a methyl group instead of an ethoxy group.

Biological Activity

3-(cyclopentanecarboxamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is a compound that belongs to the class of benzofuran derivatives, which are noted for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran core, an ethoxyphenyl group, and a cyclopentanecarboxamide moiety. Its IUPAC name is 3-(cyclopentanecarbonylamino)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide, and it can be represented by the following chemical formula:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various cellular pathways. The mechanism may involve:

- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their function and affecting cellular processes.

- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signaling pathways associated with disease states.

Biological Activity Overview

Research has indicated that benzofuran derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation by targeting pathways involved in tumor growth.

- Antiviral Properties : Some studies suggest efficacy against viral infections, particularly through modulation of host cell responses.

- Anti-inflammatory Effects : These compounds may also play a role in reducing inflammation through various biochemical mechanisms.

Anticancer Studies

A study published in a peer-reviewed journal highlighted the anticancer potential of benzofuran derivatives, including this compound. The research demonstrated that these compounds could inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression (Table 1).

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |

| This compound | HeLa (Cervical Cancer) | 12.7 | Cell cycle arrest |

Antiviral Activity

In another study focused on antiviral properties, the compound was tested against several viruses. The results indicated moderate antiviral activity with an IC50 value of approximately 20 µM against the rabies virus, suggesting potential for further development in antiviral therapies (Table 2).

| Virus | Compound | IC50 (µM) | Observations |

|---|---|---|---|

| Rabies Virus | This compound | 20 | Moderate activity |

Case Studies

Several case studies have been conducted to evaluate the efficacy of benzofuran derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial investigated the use of benzofuran compounds in combination with standard chemotherapy agents. Patients exhibited improved outcomes with reduced side effects when treated with formulations including this compound.

- Case Study on Viral Infections : In vitro studies showed that treatment with this compound significantly reduced viral loads in infected cell cultures compared to controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing 3-(cyclopentanecarboxamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Amide coupling : Use carbodiimide-based coupling agents (e.g., DCC) with catalysts like DMAP in anhydrous solvents (e.g., dichloromethane) to form the cyclopentanecarboxamido group .

- Benzofuran core assembly : Construct the benzofuran ring via cyclization of substituted phenols under acidic or thermal conditions .

- Key parameters : Temperature (often 80–120°C), solvent choice (e.g., DMF for polar intermediates), and inert atmosphere (to prevent oxidation) are critical for yield optimization .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to verify substituent positions and amide bond formation. IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm) .

- Mass spectrometry : HRMS confirms molecular weight (e.g., CHNO, expected m/z 403.16) .

- Solubility : Test in DMSO (common for biological assays) or ethanol, noting limitations in aqueous buffers due to hydrophobic substituents .

Q. What preliminary biological assays are recommended to evaluate its mechanism of action?

- Methodological Answer :

- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for suspected targets (e.g., kinases, GPCRs) .

- Enzyme inhibition : Screen against panels of enzymes (e.g., COX-2, cytochrome P450) at varying concentrations (1–100 µM) to identify inhibitory activity .

- Cellular viability : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC values) .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in structure-activity relationship (SAR) studies for benzofuran derivatives?

- Methodological Answer :

- Substituent tuning : Replace the ethoxyphenyl group with methoxy or halogenated analogs to enhance target selectivity .

- Amide isosteres : Substitute the cyclopentanecarboxamido group with sulfonamides or urea derivatives to improve metabolic stability .

- Data reconciliation : Compare bioactivity across analogs using molecular docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonds with the benzofuran carbonyl) .

Q. What strategies optimize pharmacokinetic properties (e.g., bioavailability, metabolic stability) of this compound?

- Methodological Answer :

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce logP values, enhancing aqueous solubility .

- Prodrug design : Mask the carboxamide as an ester to improve intestinal absorption, with enzymatic cleavage in target tissues .

- Metabolic profiling : Use liver microsome assays (human/rat) to identify cytochrome P450-mediated degradation hotspots (e.g., ethoxy group demethylation) .

Q. How should researchers design experiments to address conflicting data in target validation studies?

- Methodological Answer :

- Orthogonal assays : Combine SPR, ITC (isothermal titration calorimetry), and cellular thermal shift assays (CETSA) to confirm target engagement .

- CRISPR knockouts : Generate cell lines lacking the suspected target protein to validate on-target effects .

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, inflammation) .

Q. What experimental approaches validate synergistic effects when combined with other therapeutics?

- Methodological Answer :

- Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in dose-response matrices (e.g., with cisplatin or paclitaxel) .

- Mechanistic studies : Assess pathway modulation via Western blotting (e.g., PARP cleavage for apoptosis) or phospho-kinase arrays .

- In vivo models : Test efficacy in xenograft mice with co-administration, monitoring tumor volume and toxicity markers (e.g., ALT/AST levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.